molecular formula C13H9ClF3NO2S B12075426 3-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide

3-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B12075426
M. Wt: 335.73 g/mol
InChI Key: ZSWIMBRWVRYXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide is an organic compound that features a biphenyl core substituted with a chloro group, a trifluoromethyl group, and a sulfonamide group

Preparation Methods

The synthesis of 3-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves several steps:

Chemical Reactions Analysis

3-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 3-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions that contribute to the compound’s biological effects .

Biological Activity

3-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H14ClF3N2O2S
  • Molecular Weight : 368.81 g/mol
  • CAS Number : 773117-79-6

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against Bacillus subtilis and Escherichia coli, demonstrating its potential as a broad-spectrum antimicrobial agent .
  • Anticancer Properties
    • Research indicates that this compound displays cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Its activity surpasses that of traditional chemotherapeutics such as cisplatin and 5-fluorouracil .
  • Mechanism of Action
    • The mechanism through which this compound exerts its biological effects is thought to involve interaction with specific protein targets within cells. Molecular docking studies suggest that it interacts favorably with amino acid residues in the active sites of key enzymes involved in cell proliferation and survival pathways .

Data Table: Biological Activity Summary

Activity TypeTest Organisms/Cell LinesObserved EffectsReference
AntimicrobialBacillus subtilisInhibition of growth
Escherichia coliInhibition of growth
AnticancerMCF-7Cytotoxicity > cisplatin
HepG2Cytotoxicity > 5-fluorouracil
MechanismVarious proteinsBinding to active sites

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A study evaluated the antimicrobial efficacy of the compound against a panel of pathogens using agar diffusion assays. Results indicated significant inhibition zones for both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .
  • Case Study on Anticancer Activity
    • In vitro assays were conducted on MCF-7 and HepG2 cell lines to assess the cytotoxic effects of the compound. The results demonstrated a dose-dependent response with IC50 values indicating higher potency than established chemotherapeutics, highlighting its potential as an anticancer agent .

Properties

Molecular Formula

C13H9ClF3NO2S

Molecular Weight

335.73 g/mol

IUPAC Name

2-chloro-4-[2-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H9ClF3NO2S/c14-11-7-8(5-6-12(11)21(18,19)20)9-3-1-2-4-10(9)13(15,16)17/h1-7H,(H2,18,19,20)

InChI Key

ZSWIMBRWVRYXBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)S(=O)(=O)N)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.